Isogambogenic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

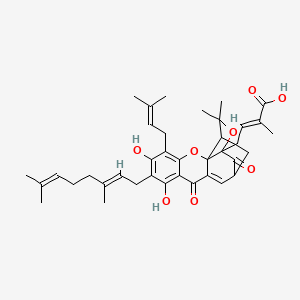

C38H46O8 |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+ |

InChI Key |

RCWNBHCZYXWDOV-WRXOINPPSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C |

Synonyms |

iso-GNA isogambogenic acid |

Origin of Product |

United States |

Foundational & Exploratory

Isogambogenic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogenic acid, a potent cytotoxic xanthone (B1684191) naturally occurring in the resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncological and angiogenesis research. This technical guide provides an in-depth overview of the discovery, natural sourcing, and key biological activities of this compound. Detailed experimental methodologies for its isolation and for seminal biological assays are presented, alongside a quantitative summary of its cytotoxic effects. Furthermore, this guide elucidates the molecular mechanisms of this compound's action through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Source

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₆O₈ | |

| Molecular Weight | 630.77 g/mol | |

| CAS Number | 887923-47-9 |

Biological Activity and Quantitative Data

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Its biological activities are primarily centered on the induction of apoptosis-independent autophagic cell death and the inhibition of angiogenesis.

Cytotoxicity

The cytotoxic potential of this compound has been quantified through numerous studies, with IC₅₀ values indicating its high potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HL-60 | Human promyelocytic leukemia | 0.1544 | 20-68 | |

| SMMC-7721 | Human hepatoma | 5.942 | 20-68 | |

| BGC-83 | Human gastric carcinoma | 0.04327 | 20-68 | |

| U87 | Human glioblastoma | Not specified | - | |

| U251 | Human glioblastoma | Not specified | - | |

| A549 | Human non-small cell lung carcinoma | Not specified | - | |

| H460 | Human non-small cell lung carcinoma | Not specified | - |

Anti-Angiogenic Activity

This compound has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. It effectively inhibits the proliferation of human umbilical vascular endothelial cells (HUVECs), demonstrating greater potency against these cells than against some cancer cell lines like A549. Furthermore, it has been observed to suppress neovascularization in in vivo models.

Experimental Protocols

Isolation of this compound from Garcinia hanburyi

The following protocol is a synthesized methodology based on common practices for the isolation of xanthones from Garcinia species.

-

Extraction: The dried resin of Garcinia hanburyi is powdered and extracted exhaustively with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Fractionation: The crude extract is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

This protocol outlines the general steps for assessing the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in cells treated with this compound.

-

Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways involved in cell survival, proliferation, and angiogenesis.

Induction of Autophagy via the AMPK/mTOR Pathway

This compound is a known inducer of autophagic cell death in cancer cells, a mechanism distinct from apoptosis. This process is mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

Caption: this compound induces autophagy via the AMPK/mTOR pathway.

Inhibition of Angiogenesis via the VEGFR2 Signaling Pathway

The anti-angiogenic effects of this compound are largely attributed to its ability to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This inhibition disrupts downstream signaling cascades involving Akt and Mitogen-Activated Protein Kinase (MAPK), which are crucial for endothelial cell proliferation, migration, and tube formation.

Caption: this compound inhibits angiogenesis by suppressing VEGFR2 signaling.

Conclusion and Future Directions

This compound is a promising natural compound with potent anticancer and anti-angiogenic properties. Its ability to induce autophagic cell death and inhibit critical signaling pathways like AMPK/mTOR and VEGFR2 makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, optimizing its delivery for enhanced bioavailability, and exploring its therapeutic potential in combination with existing cancer therapies. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these research endeavors.

References

- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 5. Western blot protocol | Abcam [abcam.com]

Isolating Isogambogenic Acid from Garcinia hanburyi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of isogambogenic acid, a potent caged xanthone (B1684191) from the resin of Garcinia hanburyi. This compound has garnered significant interest in the scientific community for its notable cytotoxic and anti-angiogenic properties, making it a promising candidate for further investigation in drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant biological signaling pathways.

Overview of this compound

This compound is a natural product found in gamboge, the resinous exudate of Garcinia hanburyi.[1][2] It belongs to a class of compounds known as caged polyprenylated xanthones, which are recognized for their complex chemical structures and significant biological activities.[3] Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines and possesses anti-angiogenic properties.[4][5] These biological activities are attributed to its ability to modulate key signaling pathways involved in cell proliferation and angiogenesis.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from Garcinia hanburyi resin is a multi-step process that typically involves initial solvent extraction followed by various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has proven to be a particularly effective method for the separation of this compound from the complex mixture of xanthones present in the crude extract.

Extraction of Crude Xanthones from Garcinia hanburyi Resin

The initial step involves the extraction of the crude mixture of xanthones from the dried resin of Garcinia hanburyi.

Materials and Equipment:

-

Dried resin of Garcinia hanburyi

-

Organic solvents (e.g., ethyl acetate, methanol, ethanol)

-

Rotary evaporator

-

Filter paper and funnel

-

Beakers and flasks

Protocol:

-

Grind the dried resin of Garcinia hanburyi into a fine powder to increase the surface area for extraction.

-

Suspend the powdered resin in a suitable organic solvent, such as ethyl acetate, at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours to facilitate the extraction of the xanthones.

-

Filter the mixture to separate the solvent extract from the insoluble resin material.

-

Repeat the extraction process with the residue to ensure maximum recovery of the target compounds.

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dry the crude extract completely to remove any residual solvent.

Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating structurally similar compounds like xanthones. A combination of pH-zone-refining CCC and conventional HSCCC can be employed for efficient purification.

Materials and Equipment:

-

High-speed counter-current chromatograph

-

HPLC-grade solvents (n-hexane, ethyl acetate, methanol, water, methyl tert-butyl ether, acetonitrile)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (B128534) (TEA)

-

Fraction collector

-

HPLC system for purity analysis

Protocol:

Step 1: Initial Fractionation by pH-Zone-Refining CCC

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (7:3:8:2, v/v/v/v).

-

Stationary and Mobile Phase Preparation: Add 0.1% trifluoroacetic acid to the upper organic phase to serve as the stationary phase retainer. Add 0.03% triethylamine to the lower aqueous phase to act as the mobile phase eluter.

-

HSCCC Operation:

-

Fill the HSCCC column with the stationary phase.

-

Set the revolution speed to a suitable rate (e.g., 800-1000 rpm).

-

Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column.

-

Pump the mobile phase through the column at a specific flow rate.

-

Collect fractions using a fraction collector.

-

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

Step 2: Final Purification by Conventional HSCCC

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/methyl tert-butyl ether/acetonitrile (B52724)/water (8:2:6:4, v/v/v/v).

-

HSCCC Operation:

-

Combine the fractions containing this compound from the previous step and concentrate them.

-

Perform conventional HSCCC on the concentrated fraction using the prepared solvent system. The upper phase can be used as the stationary phase and the lower phase as the mobile phase.

-

Collect the fractions containing the purified this compound.

-

-

Purity Assessment: Analyze the purity of the final product using analytical HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic or phosphoric acid. Detection is commonly performed at 360 nm.

Quantitative Data Summary

The following tables summarize the quantitative data related to the isolation yield, purity, and biological activity of this compound.

| Isolation and Purification Data | |

| Parameter | Value |

| Starting Material | Crude extract of Garcinia hanburyi resin |

| Purification Method | pH-zone-refining CCC followed by conventional HSCCC |

| Yield of this compound | 11.6 mg from 218.0 mg of a pre-fractionated mixture |

| Purity | >95% (as determined by HPLC) |

| Cytotoxic Activity of this compound (IC50 Values) | |

| Cell Line | IC50 (µM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Potent inhibition (specific value not provided) |

| A549 (Human Lung Carcinoma) | Less effective than on HUVEC |

| HeLa (Human Cervical Cancer) | Significant cytotoxicity |

| HCT-116 (Human Colon Carcinoma) | Significant cytotoxicity |

| HepG-2 (Human Liver Carcinoma) | Significant cytotoxicity |

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Garcinia hanburyi.

Signaling Pathways Inhibited by this compound

This compound exerts its anti-angiogenic effects by suppressing key signaling pathways, including the VEGFR2, Akt, and MAPK pathways. The diagram below provides a simplified representation of these pathways and indicates the inhibitory action of this compound.

Conclusion

The isolation and purification of this compound from Garcinia hanburyi can be effectively achieved through a combination of solvent extraction and advanced chromatographic techniques, particularly high-speed counter-current chromatography. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to obtain high-purity this compound for further biological and pharmacological studies. The elucidation of its inhibitory effects on critical signaling pathways underscores its potential as a lead compound in the development of novel anti-cancer and anti-angiogenic therapies. Further research is warranted to fully explore the therapeutic applications of this promising natural product.

References

- 1. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. librarysearch.middlebury.edu [librarysearch.middlebury.edu]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. scite.ai [scite.ai]

Isogambogenic Acid: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogambogenic acid is a member of the caged polyprenylated xanthone (B1684191) family of natural products, a class of compounds known for their complex molecular architecture and significant biological activities. Isolated from the resin of the Garcinia hanburyi tree, this compound, like its congeners, has attracted considerable interest from the scientific community, particularly in the field of drug discovery due to its potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable data and protocols for researchers in the field.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C₃₈H₄₆O₈ and a molecular weight of approximately 630.78 g/mol . Structurally, it is a stereoisomer of the more extensively studied gambogenic acid. The core of the molecule is a rigid caged xanthone scaffold, which is decorated with several prenyl and other functional groups.

The key stereochemical feature of this compound lies in its relationship to gambogenic acid as a C2 epimer.[1][2][3] This means that the two compounds differ only in the three-dimensional arrangement of substituents at the second carbon atom of the core structure. While gambogenic acid is the (R)-epimer at C2, this compound is the (S)-epimer, also referred to as epi-gambogic acid.[2] This subtle difference in stereochemistry can have a significant impact on the molecule's biological activity and pharmacokinetic properties.

The IUPAC name for gambogenic acid is (2R,3aS,5R,11aS,12S)-8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)-9-((E)-4-methylpent-2-en-1-yl)-5-(prop-1-en-2-yl)-2,3,3a,5,6,11a-hexahydro-1H,12H-benzo[de]pyrano[3,4-g]chromene-1,12-dione. Based on its epimeric relationship, the IUPAC name for this compound would be (2S,3aS,5R,11aS,12S)-8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)-9-((E)-4-methylpent-2-en-1-yl)-5-(prop-1-en-2-yl)-2,3,3a,5,6,11a-hexahydro-1H,12H-benzo[de]pyrano[3,4-g]chromene-1,12-dione.

Below is a 2D representation of the chemical structure of this compound with the key stereocenter at C2 highlighted.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₆O₈ | --INVALID-LINK-- |

| Molecular Weight | 630.78 g/mol | --INVALID-LINK-- |

| CAS Number | 887923-47-9 | --INVALID-LINK-- |

| Appearance | Yellow powder | --INVALID-LINK-- |

| Optical Rotation | [α]D20: +486° (c 0.197, CHCl₃) | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation and confirmation of this compound's stereochemistry rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The distinct chemical environment of the C2 epimer results in observable differences in the NMR spectra of this compound compared to gambogenic acid.

NMR Data

The following table summarizes the key distinguishing 1H and 13C NMR chemical shifts for this compound (epi-gambogic acid) in CDCl₃.[2]

| Nucleus | Atom | Chemical Shift (δ, ppm) |

| ¹H | H-37 | 5.07 (t, J = 7.0 Hz) |

| ¹H | H-32 | 5.00 (t, J = 7.0 Hz) |

| ¹³C | C-19 | 26.96 |

Note: The triplet multiplicity and distinct chemical shifts for protons H-37 and H-32, along with the upfield shift of carbon C-19, are characteristic features that differentiate this compound from gambogenic acid in their NMR spectra.

Experimental Protocols

Isolation of this compound from Garcinia hanburyi

This compound is typically isolated from the resin of Garcinia hanburyi concurrently with gambogenic acid. The process involves the separation of the two C2 epimers. The following protocol is adapted from a multi-gram scale isolation method for gambogic acid.

1. Extraction of Crude Organic Components:

-

The gamboge resin is first treated to separate the organic-soluble components from insoluble materials.

-

A solid, referred to as crude gambogic acid (containing a mixture of gambogic acid, this compound, and other compounds), is obtained.

2. Separation of Epimers via Crystallization:

-

The crude mixture is subjected to a series of recrystallizations using a pyridine/water solvent system.

-

This step leverages the differential solubility of the pyridinium (B92312) salts of gambogic acid and this compound to enrich one epimer over the other.

-

Spectroscopic analysis (¹H NMR) is used to monitor the ratio of the two epimers in the crystalline material after each recrystallization step.

3. Acidification to Yield Free Acid:

-

The purified pyridinium salt of the desired epimer (in this case, this compound) is then acidified to liberate the free acid.

References

- 1. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. Gambogic acid and epigambogic acid, C-2 epimers with novel anticancer effects from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Isogambogenic Acid Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogenic acid, a caged polyprenylated xanthone (B1684191) found in the resin of Garcinia hanburyi, has garnered significant interest for its potent biological activities, including anti-cancer and anti-angiogenic properties. Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis, drawing heavily on the proposed pathway of its close structural analog, gambogic acid. We will detail the hypothetical enzymatic steps, from primary metabolites to the complex caged xanthone structure, and present general experimental protocols that can be employed to further investigate and validate this pathway. This document aims to serve as a foundational resource for researchers dedicated to unraveling the biosynthesis of this important natural product and harnessing its potential for drug development.

Introduction

This compound is a member of the polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products characterized by a complex, caged xanthone core. These compounds are believed to be biosynthesized through a hybrid pathway that combines elements of the polyketide and mevalonate/methylerythritol phosphate (B84403) pathways. The elucidation of this biosynthetic route is crucial for understanding the production of this compound in Garcinia hanburyi and for enabling its biotechnological production. This guide will synthesize the current knowledge and propose a detailed, albeit partially hypothetical, biosynthetic pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through several key stages: formation of the xanthone core, a series of prenylation events, and subsequent cyclization and oxidative modifications to form the characteristic caged structure.

Formation of the Xanthone Core

The biosynthesis of the xanthone scaffold in plants is understood to originate from the shikimate and acetate (B1210297) pathways.[1] The process begins with the formation of a benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative coupling to yield the tricyclic xanthone core.[1][2] For caged Garcinia xanthones, the precursor is believed to be 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX).[1]

Caption: Formation of the 1,3,5-Trihydroxyxanthone core.

Proposed Pathway from Xanthone Core to Gambogic Acid

Following the formation of the 1,3,5-THX core, a series of prenylations and a remarkable cascade of cyclizations are proposed to occur. This part of the pathway is largely hypothetical and is based on the structure of gambogic acid. It likely involves multiple prenyltransferases and cytochrome P450 enzymes. A key proposed mechanism involves a Claisen rearrangement followed by a Diels-Alder reaction to form the caged structure.[2]

Caption: Proposed biosynthesis of Gambogic Acid from the xanthone core.

Hypothetical Conversion to this compound

This compound is an isomer of gambogic acid. The exact structural difference lies in the stereochemistry of the caged structure. The enzymatic step responsible for this isomerization is currently unknown but could involve an isomerase or a specific stereoselective cyclization reaction during the formation of the caged scaffold.

Caption: Hypothetical routes to this compound.

Quantitative Data

Currently, there is a lack of quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations specifically for the this compound biosynthetic pathway. However, analytical studies on the resin of Garcinia hanburyi provide information on the relative abundance of its constituent xanthones.

| Compound | Reported Concentration Range in Gamboge Resin | Method of Analysis |

| Gambogic Acid | Major component | HPLC, UPLC-MS[3][4] |

| This compound | Present, typically in lower amounts than gambogic acid | HPLC, UPLC-MS[3][4] |

Note: The absolute and relative concentrations can vary significantly based on the source and preparation of the gamboge resin.

Experimental Protocols for Pathway Elucidation

The following sections outline general experimental methodologies that are essential for the elucidation of the this compound biosynthetic pathway.

Isolation of Putative Biosynthetic Enzymes

Many enzymes in secondary metabolite pathways, particularly cytochrome P450s and some prenyltransferases, are membrane-bound. Their isolation requires specialized protocols.

Protocol 4.1.1: General Protocol for Microsomal Membrane Protein Isolation from Garcinia Tissue

-

Homogenization: Homogenize fresh or frozen Garcinia hanburyi tissue (e.g., young leaves, stem bark) in a cold extraction buffer (e.g., phosphate buffer with sucrose (B13894), PVPP, and reducing agents like DTT or β-mercaptoethanol).

-

Filtration and Centrifugation: Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Microsome Pelleting: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and other membranes.

-

Washing and Resuspension: Wash the microsomal pellet with a buffer lacking sucrose and resuspend in a minimal volume of a suitable buffer for storage or further purification.

Caption: General workflow for microsomal enzyme isolation.

In Vitro Enzyme Assays

Functional characterization of the putative enzymes requires robust in vitro assays.

Protocol 4.2.1: General In Vitro Assay for Prenyltransferases

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal protein fraction, a xanthone substrate (e.g., 1,3,5-THX), a prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP or geranyl pyrophosphate - GPP), and a suitable buffer with divalent cations (e.g., Mg2+). For detection, a radiolabeled prenyl donor ([14C]-DMAPP or [3H]-GPP) can be used.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by thin-layer chromatography (TLC) followed by autoradiography, or by HPLC and LC-MS to identify the prenylated xanthones.

Gene Identification and Functional Characterization

Identifying the genes encoding the biosynthetic enzymes is a critical step. This can be achieved through transcriptomic analysis of Garcinia hanburyi tissues that actively produce the resin.

Protocol 4.3.1: General Workflow for Gene Identification and Functional Validation

-

Transcriptome Sequencing: Extract RNA from resin-producing and non-producing tissues of G. hanburyi and perform RNA-sequencing.

-

Candidate Gene Identification: Identify candidate genes (e.g., prenyltransferases, cytochrome P450s) that are differentially expressed in the resin-producing tissues.

-

Gene Cloning: Clone the full-length coding sequences of the candidate genes using PCR-based methods.[5][6]

-

Heterologous Expression: Express the cloned genes in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).[7][8]

-

Functional Validation: Perform in vitro enzyme assays using the recombinant proteins or analyze the metabolites produced in the engineered host to confirm the function of the identified genes.

Caption: Workflow for gene identification and functional validation.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants is tightly regulated by various factors, including developmental cues and environmental stresses. The production of xanthones in other plant species is known to be influenced by phytohormones such as jasmonates. It is plausible that the biosynthesis of this compound in Garcinia hanburyi is similarly regulated. Further research is needed to identify the specific transcription factors and signaling pathways that control the expression of the biosynthetic genes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is still in its nascent stages. This guide has synthesized the available information, primarily by drawing parallels with the proposed biosynthesis of gambogic acid and the general understanding of xanthone formation in plants. The proposed pathway provides a roadmap for future research. Key future work should focus on:

-

Identification and characterization of the specific enzymes involved in the later stages of biosynthesis, particularly the prenyltransferases and the enzymes responsible for the cage formation.

-

Validation of the proposed biosynthetic steps using techniques such as gene silencing (e.g., VIGS or CRISPR/Cas9) in Garcinia or through the reconstitution of the pathway in a heterologous host.

-

Investigation of the regulatory mechanisms governing the expression of the biosynthetic genes to enable metabolic engineering strategies for enhanced production.

A complete understanding of this pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications.

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agrisera.com [agrisera.com]

- 4. abo.com.pl [abo.com.pl]

- 5. Gene cloning | Abcam [abcam.com]

- 6. Cloning of plants | Research Starters | EBSCO Research [ebsco.com]

- 7. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Garcinia dulcis and Garcinia forbesii King fruit peel extract: Secondary metabolite composition, antioxidant, and elastase inhibitory activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isogambogenic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogambogenic acid, a natural product isolated from the resin of Garcinia hanburyi, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside a detailed exploration of its biological activities and the experimental protocols used to elucidate them. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound is a complex xanthone (B1684191) derivative. A summary of its key physical and chemical properties is presented in the table below. While some data are readily available, specific experimental values for properties such as melting point and aqueous solubility remain to be definitively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₆O₈ | [1][2][3][4] |

| Molecular Weight | 630.778 g/mol | [5] |

| Physical Description | Powder | |

| Boiling Point (Predicted) | 818.6 ± 65.0 °C at 760 mmHg | |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Purity | ≥98% (Commercially available) | |

| CAS Number | 887923-47-9 |

Note: Specific quantitative data for melting point and aqueous solubility are not consistently reported in the available literature. The boiling point and density are predicted values.

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While specific spectra are not publicly available, the following techniques are utilized for its identification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard methods for elucidating the complex structure of this compound.

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Biological Activity and Signaling Pathways

This compound has demonstrated potent anti-cancer properties, primarily through the induction of autophagy and apoptosis in cancer cells. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Glioma Activity via the AMPK-mTOR Pathway

This compound has been shown to inhibit the growth of glioma cells by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This signaling cascade plays a central role in regulating cellular metabolism, growth, and survival. Activation of AMPK, a cellular energy sensor, leads to the inhibition of mTOR, which in turn induces autophagy and apoptosis in cancer cells.

Anti-Angiogenic Activity via the VEGFR2 Signaling Pathway

In addition to its direct effects on cancer cells, this compound exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting VEGFR2 and its downstream effectors such as Akt and ERK, this compound can suppress tumor-induced angiogenesis.

References

Isogambogenic Acid: A Comprehensive Technical Review of its Anti-Angiogenic and Pro-Autophagic Properties

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Isogambogenic acid, a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a molecule of significant interest in oncological research. This technical guide provides a comprehensive review of the existing literature on this compound, with a particular focus on its anti-angiogenic and pro-autophagic activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides a historical context of its discovery. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Historical Context and Discovery

This compound is a caged xanthone (B1684191) that belongs to the family of bioactive compounds found in gamboge, the brownish-yellow resin secreted by the Garcinia hanburyi tree, native to Southeast Asia.[1] For centuries, gamboge has been utilized in traditional medicine for its purported detoxifying and anti-inflammatory properties.[2][3] The systematic investigation of the chemical constituents of Garcinia hanburyi resin has led to the isolation and characterization of numerous cytotoxic compounds, including the well-studied gambogic acid.[3][4] this compound was identified as a structurally related analogue within this complex mixture of natural products.[2] While a singular, definitive publication marking the initial discovery and isolation of this compound is not readily apparent in the surveyed literature, its characterization is intrinsically linked to the broader phytochemical analysis of Garcinia hanburyi that has been ongoing for several decades.[1][4]

Biological Activities and Quantitative Data

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines. Its primary mechanisms of action are attributed to the inhibition of angiogenesis and the induction of autophagy-dependent cell death.[5][6] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various cell lines.

| Cell Line | Cell Type | Biological Activity | IC50 (µM) | Reference(s) |

| A549 | Human Non-Small Cell Lung Carcinoma | Cytotoxicity | Not specified, but less effective than against HUVECs | [5] |

| H460 | Human Non-Small Cell Lung Carcinoma | Autophagy Induction | Not specified | [7] |

| U87 | Human Glioblastoma | Autophagic Death | Not specified | [8][9] |

| U251 | Human Glioblastoma | Autophagic Death | Not specified | [8][9] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Anti-proliferative | More effective than against A549 cells | [5] |

Key Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in angiogenesis and autophagy.

Inhibition of Angiogenesis via the VEGFR2 Signaling Pathway

This compound has been shown to be a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[2][5] It executes this function by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades.[5] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. This compound inhibits the phosphorylation of VEGFR2, thereby blocking the activation of downstream effectors including Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases.[2][5] This disruption of the VEGFR2 signaling pathway ultimately leads to the suppression of new blood vessel formation.[5]

Induction of Autophagy via the Akt/mTOR and AMPK/mTOR Signaling Pathways

This compound is a known inducer of autophagic cell death in several cancer cell lines, including non-small cell lung carcinoma and glioma.[6][7][8] It achieves this by modulating two key regulatory pathways of autophagy: the Akt/mTOR and the AMPK/mTOR pathways.

This compound inhibits the phosphorylation of both Akt and the mammalian target of rapamycin (B549165) (mTOR), a central negative regulator of autophagy.[7] The inhibition of the Akt/mTOR pathway relieves the suppression of autophagy, leading to the formation of autophagosomes and subsequent cell death.[7]

Furthermore, in glioma cells, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[8] Activated AMPK, in turn, inhibits mTOR, further promoting the induction of autophagy.[8] This dual regulation of mTOR, through both Akt inhibition and AMPK activation, underscores the potent pro-autophagic activity of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Protocol:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix at a density of 1.5 x 10⁴ cells/well.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate at 37°C for 6-18 hours.

-

Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

Autophagy Detection (Western Blot for LC3-II)

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy. Western blotting is used to detect the levels of LC3-II.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against LC3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity of LC3-II and normalize to a loading control such as β-actin or GAPDH. An increase in the LC3-II/LC3-I ratio or the level of LC3-II indicates an induction of autophagy.

Conclusion and Future Directions

This compound is a promising natural product with potent anti-cancer properties stemming from its ability to inhibit angiogenesis and induce autophagy. The elucidation of its mechanisms of action, particularly its inhibitory effects on the VEGFR2 signaling pathway and its modulation of the Akt/mTOR and AMPK/mTOR pathways, provides a solid foundation for its further development as a therapeutic agent. Future research should focus on in vivo efficacy studies in various cancer models, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic effects with existing chemotherapeutic drugs. A comprehensive understanding of its safety profile will also be crucial for its potential translation into clinical applications. The synthesis of this compound and its analogues could also open avenues for structure-activity relationship studies to optimize its potency and drug-like properties.

References

- 1. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anti-proliferation and induction of mitochondria-mediated apoptosis by Garcinia hanburyi resin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isogambogenic Acid: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogenic acid (iso-GNA), a natural compound isolated from the resin of Garcinia hanburyi, has emerged as a promising small molecule in oncology research. Exhibiting potent cytotoxic and cytostatic effects across various cancer cell lines, its primary mechanisms of action involve the induction of autophagy-dependent cell death and apoptosis, as well as cell cycle arrest. This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound, with a particular focus on its effects on glioma and non-small cell lung carcinoma (NSCLC). We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways to facilitate further research and drug development efforts.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads. This compound, a polyprenylated xanthone, has demonstrated significant anti-tumor potential.[1][2] This document serves as a comprehensive resource for understanding the intricate mechanisms by which this compound exerts its anticancer effects, providing a foundation for its potential translation into clinical applications.

Mechanism of Action in Cancer Cells

This compound employs distinct yet interconnected mechanisms to inhibit cancer cell proliferation and survival, with its effects being notably cell-type dependent. The primary modes of action are the induction of autophagic cell death and apoptosis, mediated by key cellular signaling pathways.

Autophagy-Dependent Cell Death

In several cancer types, particularly non-small cell lung carcinoma (NSCLC) and glioma, this compound is a potent inducer of autophagy-dependent cell death.[2][3] This is a crucial finding, as it suggests a therapeutic strategy for cancers that have developed resistance to apoptosis.

Key observations in iso-GNA-treated NSCLC cells include the formation of autophagic vacuoles, increased conversion of LC3-I to LC3-II, and the appearance of autophagosomes.[4] The anticancer effect is attenuated by autophagy inhibitors or the genetic ablation of autophagy-related genes such as Atg7 and Beclin 1, confirming the dependency on this pathway.

Apoptosis Induction

While some studies highlight an apoptosis-independent mechanism, particularly in NSCLC, this compound has been shown to induce apoptosis in other cancer types, such as glioma. In U87 and U251 glioma cells, treatment with this compound leads to an increase in the population of Annexin V-positive cells and elevated levels of cleaved caspase-3, a key executioner of apoptosis. Morphological changes characteristic of apoptosis, including cell membrane shrinkage, chromatin condensation, and the formation of apoptotic bodies, have also been observed.

Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle, primarily at the G0/G1 phase, in glioma and NSCLC cells. This arrest prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation.

Core Signaling Pathways

The anticancer effects of this compound are orchestrated through the modulation of two central signaling pathways that regulate cell growth, proliferation, and survival: the AMPK/mTOR and the Akt/mTOR pathways.

Activation of the AMPK/mTOR Pathway in Glioma

In glioma cells, this compound activates the AMP-activated protein kinase (AMPK) pathway while simultaneously inhibiting the mammalian target of rapamycin (B549165) (mTOR). AMPK acts as a cellular energy sensor; its activation under metabolic stress triggers catabolic processes and inhibits anabolic processes, including cell growth and proliferation, largely through the suppression of mTOR. This compound treatment leads to the phosphorylation of AMPKα at Thr172 and a dose-dependent decrease in mTOR phosphorylation at Ser-2448. This inhibition of mTOR signaling subsequently leads to the induction of autophagy.

Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the induction of autophagy and inhibition of cell growth.

Inhibition of the Akt/mTOR Pathway in NSCLC

In NSCLC cells, this compound appears to primarily act through the inhibition of the Akt/mTOR signaling pathway. The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. By suppressing the phosphorylation of Akt, this compound prevents the downstream activation of mTOR, thereby leading to the induction of autophagy-dependent cell death.

Caption: this compound inhibits the Akt/mTORC1 pathway, promoting autophagy and reducing cell survival in NSCLC.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| U87 | Glioma | 3-4 | 24 |

| U251 | Glioma | 3-4 | 24 |

| A549 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 |

| H460 | Non-Small Cell Lung Carcinoma | ~5-15 | 24 |

| HepG2 | Hepatocellular Carcinoma | ~5-15 | 24 |

| HeLa | Cervical Cancer | ~5-15 | 24 |

| HCT-116 | Colorectal Carcinoma | ~5-15 | 24 |

| HL-60 | Promyelocytic Leukemia | 0.1544 | 20-68 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 20-68 |

| BGC-83 | Gastric Carcinoma | 0.04327 | 20-68 |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Concentration (µM) | Effect | Quantitative Data |

| U87 | Glioma | 10 | Induces apoptosis | Increased percentage of Annexin V-positive cells |

| U87 | Glioma | 10 | Induces apoptosis | Increased cleaved caspase-3 expression |

| A549 | NSCLC | 10 | No significant apoptosis | No evidence of cleaved caspase-3 accumulation |

| A549 | NSCLC | Not specified | Cell cycle arrest | Induces G0/G1 phase accumulation |

Note: Comprehensive dose-response quantitative data for apoptosis and cell cycle analysis across a wide range of cancer cell lines are limited in the current literature.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared iso-GNA dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Gaps in Current Knowledge and Future Directions

While significant progress has been made in elucidating the anticancer mechanisms of this compound, several key questions remain unanswered. The direct molecular target of iso-GNA has yet to be identified. Uncovering this initial binding partner would provide crucial insights into its mode of action and facilitate the rational design of more potent analogs.

Furthermore, the majority of research has focused on glioma and NSCLC. Comprehensive studies on the efficacy and mechanism of action of this compound in other prevalent cancers, such as breast, colon, and hematological malignancies, are warranted. The acquisition of more extensive quantitative data, particularly from dose-response studies, will be essential for a more complete understanding of its therapeutic potential.

Conclusion

This compound is a compelling natural product with multifaceted anticancer properties. Its ability to induce both autophagy-dependent cell death and apoptosis through the modulation of the AMPK/mTOR and Akt/mTOR signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound into tangible clinical benefits for cancer patients.

References

- 1. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Isogambogenic Acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogambogenic acid (iso-GA), a natural product isolated from Garcinia hanburyi, has demonstrated significant potential as a therapeutic agent, particularly in the realm of oncology.[1][2][3] Exhibiting potent cytotoxic and anti-angiogenic properties, iso-GA's mechanism of action is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects and outlines a systematic approach to the identification and validation of its molecular targets. This document is intended to serve as a resource for researchers seeking to elucidate the precise mechanisms by which iso-GA exerts its therapeutic effects, a critical step in its journey toward clinical application.

Biological Activities of this compound

This compound has been shown to possess a range of biological activities, primarily centered on its anti-cancer and anti-angiogenic effects.

Cytotoxicity against Cancer Cell Lines

This compound exhibits cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for iso-GA have been reported across several human cancer cell lines, indicating a broad spectrum of activity.[1][3]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HL-60 | Promyelocytic Leukemia | 0.1544 | 20-68 |

| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 20-68 |

| BGC-83 | Gastric Carcinoma | 0.04327 | 20-68 |

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Induction of Autophagy-Dependent Cell Death

In non-small cell lung carcinoma (NSCLC) cells, this compound has been reported to induce a form of programmed cell death known as autophagy, independent of apoptosis. This is a significant finding, as it suggests a potential therapeutic avenue for apoptosis-resistant cancers. Key observations supporting this include the absence of apoptosis markers like cleaved caspase-3 and the formation of autophagic vacuoles in iso-GA-treated cells.

Anti-Angiogenic Properties

This compound has demonstrated potent anti-angiogenic activity. It has been shown to be more effective at inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than A549 cancer cells. In vivo studies using a xenograft nude mouse model of lung cancer showed that iso-GA effectively inhibited tumor growth and tumor angiogenesis. Furthermore, it suppressed the neovascularization of implanted matrigel (B1166635) plugs and inhibited vascular endothelial growth factor (VEGF)-induced microvessel sprouting from mouse aortic rings ex vivo. In vitro, iso-GA inhibited VEGF-induced migration, invasion, and tube formation of endothelial cells.

Implicated Signaling Pathways

The biological effects of this compound are mediated through the modulation of several key signaling pathways.

VEGFR2 Signaling Pathway

Studies suggest that this compound suppresses angiogenesis-mediated tumor growth by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Downstream effectors of this pathway, including Akt, mitogen-activated protein kinase (MAPK), and Rho GTPases, are also implicated.

Autophagy Signaling Pathway

The induction of autophagy by this compound points to the modulation of the autophagy signaling pathway. A key regulator of this pathway is the mammalian target of rapamycin (B549165) (mTOR), which is a downstream effector of the PI3K/Akt pathway. Inhibition of mTOR is a known trigger for the initiation of autophagy.

Target Identification Strategies

While downstream effects of this compound have been observed, its direct molecular target(s) remain to be definitively identified. A comprehensive target identification strategy is crucial for a complete understanding of its mechanism of action. The following are established, label-free methodologies that can be employed for this purpose.

Affinity Chromatography Coupled with Mass Spectrometry

This technique involves immobilizing this compound on a solid support to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The bound proteins are subsequently eluted and identified using mass spectrometry.

Experimental Protocol:

-

Immobilization of this compound:

-

Synthesize a derivative of iso-GA with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the iso-GA derivative with the beads to allow for covalent coupling.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Affinity Pull-Down:

-

Prepare a cell lysate from a relevant cell line (e.g., HUVECs or a sensitive cancer cell line).

-

Incubate the cell lysate with the iso-GA-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

-

Wash the beads several times with a suitable buffer to remove non-specific binding proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying direct target engagement in a cellular context. The principle is that the binding of a ligand to its target protein can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Protocol:

-

Cell Treatment and Heating:

-

Treat intact cells or cell lysates with this compound or a vehicle control.

-

Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time.

-

Cool the samples to room temperature.

-

-

Protein Extraction and Quantification:

-

Lyse the cells (if using intact cells) and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire proteome using mass spectrometry (proteome-wide CETSA).

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve in the presence of this compound indicates a direct interaction with the target protein.

-

Target Validation Studies

Once putative targets have been identified, it is essential to validate their interaction with this compound and their role in its biological activity.

Biophysical Assays

Direct binding between this compound and a purified recombinant target protein can be confirmed and quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity (KD), kinetics, and thermodynamics.

Cellular Validation Assays

Western Blotting:

Western blotting can be used to confirm the downstream effects of this compound on the identified target and its signaling pathway. For example, if a kinase is identified as a target, a Western blot can be used to assess the phosphorylation status of its known substrates in the presence and absence of iso-GA.

Experimental Protocol for Western Blotting:

-

Sample Preparation:

-

Treat cells with varying concentrations of this compound for different time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein or a downstream signaling molecule (e.g., phospho-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

In Vitro Functional Assays

The functional consequence of this compound's interaction with its target can be assessed using a variety of in vitro assays.

MTT Assay for Cell Viability:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically 570 nm).

Wound Healing Assay for Cell Migration:

This assay is used to assess the effect of this compound on cell migration.

Experimental Protocol:

-

Create a Monolayer: Grow cells to confluence in a multi-well plate.

-

Create a "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment and Imaging: Treat the cells with this compound and capture images of the wound at different time points.

-

Analysis: Measure the rate of wound closure to determine the effect of the compound on cell migration.

Tube Formation Assay for Angiogenesis:

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Experimental Protocol:

-

Coat Plate with Matrigel: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence or absence of this compound and an angiogenic stimulus (e.g., VEGF).

-

Incubation and Imaging: Incubate the plate for several hours to allow for tube formation and capture images using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.

Conclusion

This compound is a promising natural product with potent anti-cancer and anti-angiogenic activities. While its effects on key signaling pathways have been documented, the definitive identification and validation of its direct molecular targets are critical next steps for its development as a therapeutic agent. The systematic application of the target identification and validation strategies outlined in this guide will provide a deeper understanding of this compound's mechanism of action and pave the way for its potential clinical translation.

References

Isogambogenic Acid: A Technical Guide to its Anti-Angiogenic and Anti-Proliferative Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isogambogenic acid (iso-GNA), a natural compound extracted from the resin of Garcinia hanburyi, has emerged as a promising candidate in oncology research.[1][2] This technical guide provides a comprehensive overview of the dual anti-cancer activities of iso-GNA: its direct anti-proliferative effects on tumor cells and its potent anti-angiogenic properties that disrupt tumor vasculature development. We will delve into the molecular mechanisms, present key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this compound.

Anti-Proliferative Effects

This compound exhibits significant cytotoxic and growth-inhibitory effects across a range of cancer cell lines. The primary mechanisms of action include the induction of autophagic cell death, apoptosis, and cell cycle arrest.

Cytotoxicity and Proliferation Inhibition

Iso-GNA demonstrates dose-dependent cytotoxicity in various cancer models, including non-small-cell lung carcinoma (NSCLC) and glioma.[3][4] In some cases, blocking the late stages of autophagy has been shown to enhance the anti-proliferative activities of iso-GNA.[4]

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µmol/L) | Exposure Time | Citation |

|---|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 0.1544 | 20-68 h | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | 5.942 | 20-68 h | [5] |

| BGC-83 | Gastric Carcinoma | 0.04327 | 20-68 h |[5] |

Mechanisms of Anti-Proliferative Action

2.2.1 Autophagy Induction

In human non-small-cell lung carcinoma (NSCLC) cells, iso-GNA is reported to induce apoptosis-independent autophagic cell death.[3] This is characterized by the formation of autophagic vacuoles, increased conversion of LC3-I to LC3-II, and the appearance of autophagosomes.[3][6] The cell death induced by iso-GNA can be inhibited by autophagy inhibitors or through the genetic ablation of key autophagy genes like Atg7 and Beclin 1.[3]

In glioma cells (U87 and U251), iso-GNA also induces autophagic death through the activation of the AMPK-mTOR signaling pathway.[4][7]

2.2.2 Apoptosis Induction

While its effects in NSCLC are primarily autophagy-driven, iso-GNA has been shown to induce apoptosis in glioma cells.[3][8] This is evidenced by morphological changes such as chromatin condensation, an increase in Annexin V-positive cells, and the cleavage of caspase-3.[8] Interestingly, in this context, the inhibition of autophagy was found to attenuate iso-GNA-induced apoptosis, suggesting a complex interplay between the two cell death mechanisms.[4]

2.2.3 Signaling Pathways

The anti-proliferative effects of iso-GNA are mediated through the modulation of key signaling pathways that control cell survival, growth, and autophagy.

-

AMPK-mTOR Pathway (Glioma): Iso-GNA activates AMP-activated protein kinase (AMPK), which subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR).[4][7] This inhibition of mTOR is a critical step in initiating autophagy. The activation of AMPK or direct inhibition of mTOR can augment the autophagic effects of iso-GNA.[4][7]

-

Akt-mTOR Pathway (NSCLC): In NSCLC cells, iso-GNA has been shown to induce autophagic cell death by inhibiting the Akt-mTOR signaling pathway.[8]

Anti-Angiogenic Effects

This compound potently inhibits angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Its primary target in this context is the vascular endothelial growth factor (VEGF) signaling pathway in endothelial cells.

Inhibition of Endothelial Cell Functions

Studies show that iso-GNA is more effective at inhibiting the proliferation of human umbilical vascular endothelial cells (HUVECs) than cancer cells like A549, highlighting its potent anti-angiogenic focus.[1][2] It effectively inhibits key steps in the angiogenic cascade, including VEGF-induced migration, invasion, and tube formation in vitro.[1][2]

In Vivo and Ex Vivo Anti-Angiogenic Activity

The anti-angiogenic activity of iso-GNA has been confirmed in multiple model systems:

-

Zebrafish Embryos: Demonstrated potent anti-angiogenic activity with low toxicity at appropriate concentrations.[1][2]

-

Mouse Aortic Rings: Inhibited VEGF-induced microvessel sprouting ex vivo.[1][2]

-

Matrigel Plug Assay: Suppressed neovascularization in implanted Matrigel plugs in mice.[1][2]

Mechanism of Anti-Angiogenic Action

Iso-GNA exerts its anti-angiogenic effects by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascades.[1][2] Upon VEGF stimulation, iso-GNA decreases the phosphorylation of VEGFR2, thereby inhibiting the activation of key downstream effectors.[1]

-

VEGFR2 Downstream Pathways: The inhibition of VEGFR2 phosphorylation leads to the suppression of multiple signaling pathways crucial for endothelial cell function, including:

This comprehensive blockade disrupts cytoskeletal rearrangement, cell migration, and the formation of vascular structures.[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

Isogambogenic Acid: A Dual Modulator of Apoptosis and Autophagy in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract